6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines known for their diverse applications in medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydroquinoline derivatives .
Scientific Research Applications
6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in agricultural chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes crucial for the survival and proliferation of pathogens. The incorporation of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H10F4N2O2 |
---|---|
Molecular Weight |
350.27 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H10F4N2O2/c18-10-4-5-14-12(7-10)15(24)13(8-22-14)16(25)23-11-3-1-2-9(6-11)17(19,20)21/h1-8H,(H,22,24)(H,23,25) |
InChI Key |
WALPRNLBXLVIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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